molecular formula C8H13NO3 B1364150 Ethyl 3-oxopiperidine-4-carboxylate CAS No. 70637-75-1

Ethyl 3-oxopiperidine-4-carboxylate

Cat. No.: B1364150
CAS No.: 70637-75-1
M. Wt: 171.19 g/mol
InChI Key: QPXNWTGYAKMATA-UHFFFAOYSA-N
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Description

Ethyl 3-oxopiperidine-4-carboxylate is a chemical compound with the CAS Number: 70637-75-1. It has a molecular weight of 171.2 . This compound is used for research and development purposes .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be formed in reactions of hydrazine hydrate with αβ-unsaturated diesters or with β-anilino-diesters . Another method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine .


Molecular Structure Analysis

The molecular formula of this compound is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 171.2 . It has a density of 1.135 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.475 (lit.) .

Scientific Research Applications

Synthesis and Stereochemistry

Ethyl 3-oxopiperidine-4-carboxylate is used in the synthesis of various derivatives, such as 3-azabicyclo[3.3.1]nonane derivatives. These derivatives are formed through Michael reactions and demonstrate interesting stereochemical properties, as studied in-depth by Vafina et al. (2003) (Vafina et al., 2003).

Development of Pharmacological Compounds

This chemical serves as a starting point for developing pharmacologically relevant compounds. For example, Wang et al. (2008) described its use in synthesizing tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential applications in pharmaceuticals (Wang et al., 2008).

Catalysis and Organic Reactions

In catalysis, this compound is used in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, as detailed by Jiang et al. (2012). This showcases its role in facilitating metal-free catalysis and contributing to mild reaction conditions (Jiang et al., 2012).

Intermediate in Synthesis Processes

It is an important intermediate in various synthesis processes. For instance, its role in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, is highlighted in a study by Zhong Weihui (2013) (Zhong Weihui, 2013).

X-ray Powder Diffraction Studies

In X-ray powder diffraction studies, derivatives of this compound, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, have been analyzed. This research by Wang et al. (2017) provides insights into the structural aspects of these compounds (Wang et al., 2017).

Safety and Hazards

Ethyl 3-oxopiperidine-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXNWTGYAKMATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388518
Record name Ethyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70637-75-1
Record name Ethyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 1 (15.0 g, 50.5 mmol, 1.0 equiv) was hydrogenated in the presence of 10% Pd/C (1.5 g) catalyst under H2 at atmospheric pressure in MeOH (250 mL) for 16 h. The catalyst was filtered off and the solvent was concentrated in vacuo to give ethyl 3-oxopiperidine-4-carboxylate 2 as a light yellow solid (10.2 g, yield: 98.0%). ESI-MS (M+H)+: 172.1. 1H NMR (400 MHz, DMSO-d6) δ: 4.23 (q, 2H), 3.75 (s, 2H), 3.37 (s, 2H), 3.20-3.16 (m, 2H), 2.44 (t, 1H), 1.25 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxopiperidine-4-carboxylate
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Reactant of Route 6
Ethyl 3-oxopiperidine-4-carboxylate

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